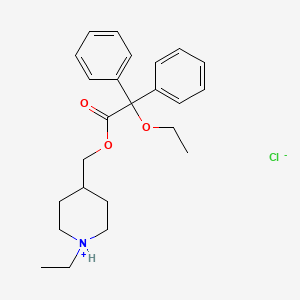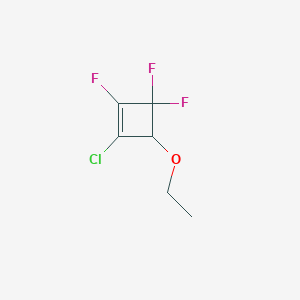![molecular formula C34H20 B14749824 Benz[j]heptaphene CAS No. 214-87-9](/img/structure/B14749824.png)
Benz[j]heptaphene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz[j]heptaphene is a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant presence in environmental pollutants. It is composed of multiple fused benzene rings, making it a member of the larger family of PAHs. These compounds are often studied due to their potential health impacts and their role in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benz[j]heptaphene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of high-temperature reactions to facilitate the fusion of benzene rings. Specific catalysts and solvents are employed to optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound often involves the pyrolysis of organic materials, such as coal tar or petroleum derivatives. This process generates a mixture of PAHs, from which this compound can be isolated through various separation techniques, including chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Benz[j]heptaphene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using reagents like potassium permanganate or ozone.
Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides to add hydrogen atoms to the compound.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms with other functional groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas, metal hydrides, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and Friedel-Crafts catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Benz[j]heptaphene has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Biology: Research on this compound helps in understanding its biological effects, including its potential carcinogenicity and mutagenicity.
Medicine: Studies investigate its impact on human health, particularly its role in cancer development.
Industry: this compound is used in the production of certain dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Benz[j]heptaphene exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to cancer. The compound also generates reactive oxygen species (ROS) during metabolic processes, which can damage cellular structures and contribute to its toxic effects.
Comparación Con Compuestos Similares
- Benzo[a]pyrene
- Benzo[e]pyrene
- Benzo[g,h,i]perylene
Comparison: Benz[j]heptaphene is unique due to its specific ring structure and the positions of its fused benzene rings. Compared to other PAHs, it may exhibit different reactivity and biological effects. For instance, while Benzo[a]pyrene is well-known for its high carcinogenic potential, this compound’s unique structure may result in distinct interactions with biological molecules and varying degrees of toxicity.
Propiedades
Número CAS |
214-87-9 |
|---|---|
Fórmula molecular |
C34H20 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
octacyclo[20.12.0.02,15.04,13.06,11.016,21.024,33.026,31]tetratriaconta-1(34),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32-heptadecaene |
InChI |
InChI=1S/C34H20/c1-3-9-23-15-27-19-33-31(17-25(27)13-21(23)7-1)29-11-5-6-12-30(29)32-18-26-14-22-8-2-4-10-24(22)16-28(26)20-34(32)33/h1-20H |
Clave InChI |
IKWUOLSMNASVPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC=CC=C5C6=CC7=CC8=CC=CC=C8C=C7C=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



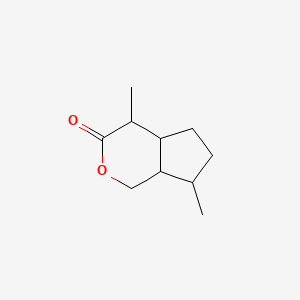
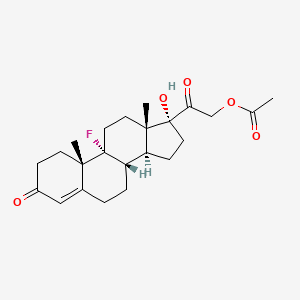
![(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile](/img/structure/B14749775.png)
![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide](/img/structure/B14749787.png)
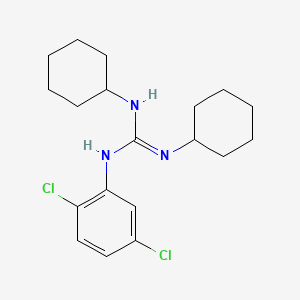
![hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)
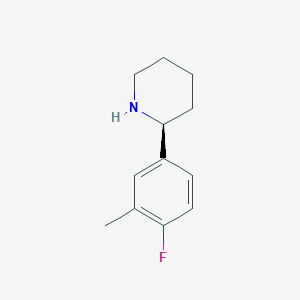
![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
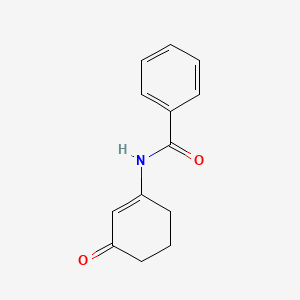
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)

